molecular formula C16H11ClN2O2 B13930860 Methyl 6-chloro-4-phenylquinazoline-2-carboxylate CAS No. 62705-47-9

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate

Cat. No.: B13930860
CAS No.: 62705-47-9
M. Wt: 298.72 g/mol
InChI Key: OBLXOZNMPWZXID-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is a chemical compound with the molecular formula C16H11ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-phenylquinazoline-2-carboxylate typically involves the condensation of 6-chloro-4-phenylquinazoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. Microwave-assisted synthesis is known for its efficiency and eco-friendliness, making it a preferred method in modern chemical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-phenylquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62705-47-9

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

methyl 6-chloro-4-phenylquinazoline-2-carboxylate

InChI

InChI=1S/C16H11ClN2O2/c1-21-16(20)15-18-13-8-7-11(17)9-12(13)14(19-15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

OBLXOZNMPWZXID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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